molecular formula C16H16F15NO4S B13414060 4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate CAS No. 67906-38-1

4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate

Cat. No.: B13414060
CAS No.: 67906-38-1
M. Wt: 603.3 g/mol
InChI Key: CRGIYPZDEQHQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate is a specialized chemical compound known for its unique properties, particularly its fluorinated segment. This compound is often used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate typically involves a multi-step process. The initial step often includes the preparation of the fluorinated sulfonyl amine, followed by its reaction with butyl methacrylate under controlled conditions. The reaction conditions usually involve the use of solvents like acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as reverse phase HPLC, is crucial to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate undergoes various chemical reactions, including:

    Substitution Reactions: Common in the presence of nucleophiles.

    Oxidation and Reduction: Depending on the reagents used, the compound can be oxidized or reduced to form different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are often used.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted methacrylates, while oxidation can lead to the formation of sulfonic acids.

Scientific Research Applications

4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate exerts its effects involves its interaction with various molecular targets. The fluorinated segment of the compound enhances its stability and reactivity, allowing it to participate in various chemical reactions. The sulfonyl group plays a crucial role in its reactivity, particularly in substitution and addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate
  • 4-[Methyl[(heptadecafluorooctyl)sulfonyl]amino]butyl methacrylate

Uniqueness

Compared to similar compounds, 4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate is unique due to its specific fluorinated chain length, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications requiring high stability and reactivity.

Properties

CAS No.

67906-38-1

Molecular Formula

C16H16F15NO4S

Molecular Weight

603.3 g/mol

IUPAC Name

4-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]butyl 2-methylprop-2-enoate

InChI

InChI=1S/C16H16F15NO4S/c1-8(2)9(33)36-7-5-4-6-32(3)37(34,35)16(30,31)14(25,26)12(21,22)10(17,18)11(19,20)13(23,24)15(27,28)29/h1,4-7H2,2-3H3

InChI Key

CRGIYPZDEQHQFH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.